Menthyl acetoacetate Menthyl acetoacetate
Brand Name: Vulcanchem
CAS No.: 1144-50-9
VCID: VC20946031
InChI: InChI=1S/C14H24O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-10,12-13H,5-8H2,1-4H3
SMILES: CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C
Molecular Formula: C14H24O3
Molecular Weight: 240.34 g/mol

Menthyl acetoacetate

CAS No.: 1144-50-9

Cat. No.: VC20946031

Molecular Formula: C14H24O3

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Menthyl acetoacetate - 1144-50-9

Specification

CAS No. 1144-50-9
Molecular Formula C14H24O3
Molecular Weight 240.34 g/mol
IUPAC Name (5-methyl-2-propan-2-ylcyclohexyl) 3-oxobutanoate
Standard InChI InChI=1S/C14H24O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-10,12-13H,5-8H2,1-4H3
Standard InChI Key QSVQIPXQOCAWHP-UHFFFAOYSA-N
SMILES CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C
Canonical SMILES CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

L-Menthyl acetoacetate consists of an acetoacetate group attached to the menthol scaffold. Its chemical formula is C14H24O3, with a monoisotopic molecular weight of 240.172544634 and an average molecular weight of 240.3386 . The compound features a cyclohexane ring with methyl and isopropyl substituents characteristic of the menthane backbone.

IUPAC Nomenclature

The IUPAC name for L-Menthyl acetoacetate is (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl 3-oxobutanoate. It is also known by its traditional name: (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl 3-oxobutanoate .

Chemical Identity Information

The following table presents the key chemical identity information for L-Menthyl acetoacetate:

ParameterValue
Chemical FormulaC14H24O3
Average Molecular Weight240.3386
Monoisotopic Molecular Weight240.172544634
CAS Number59557-05-0
InChI KeyQSVQIPXQOCAWHP-UHTWSYAYSA-N
Isomeric SMILESCC(C)[C@H]1CCC@HC[C@@H]1OC(=O)CC(C)=O

Classification and Structural Analysis

Chemical Classification

Menthyl acetoacetate belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. The o- and m- menthanes are much rarer and presumably arise by alkyl migration of p-menthanes .

Structural Features

The structure of menthyl acetoacetate combines two important functional components:

  • The menthol component: A cyclic monoterpene alcohol derived from peppermint or other mint oils

  • The acetoacetate component: A β-keto ester group that provides reactive sites for various chemical transformations
    The stereochemistry of L-menthyl acetoacetate is specifically defined by the (1S,2R,5S) configuration, which determines its three-dimensional structure and potentially its biological activities .

Physical and Chemical Properties

Reactivity

The acetoacetate functionality in menthyl acetoacetate suggests it would exhibit similar reactivity to other acetoacetate esters. This would include:

  • Ability to undergo keto-enol tautomerism

  • Potential for participating in condensation reactions

  • Susceptibility to nucleophilic additions at the carbonyl groups

  • Possible involvement in various organic synthesis pathways including Michael additions

Applications and Uses

Fragrance and Flavor Industry

Given menthol's characteristic cooling sensation and pleasant odor, menthyl acetoacetate might find applications in the flavor and fragrance industry, potentially offering modified organoleptic properties compared to menthol itself.

Pharmaceutical Intermediates

Similar to methyl acetoacetate, which serves as a key intermediate in pharmaceutical synthesis , menthyl acetoacetate could potentially function as a chiral building block for pharmaceutical compounds, offering stereoselectivity due to its defined stereochemistry.

Organic Synthesis

The presence of both reactive acetoacetate functionality and the structurally rigid menthyl group makes menthyl acetoacetate a potentially valuable reagent in organic synthesis, particularly for asymmetric synthesis where stereochemical control is important.

Analytical Methods and Characterization

  • Chromatographic methods (HPLC, GC-MS)

  • Spectroscopic techniques (NMR, IR, UV-Vis)

  • Mass spectrometry for structural confirmation

Structural Comparison with Methyl Acetoacetate

While menthyl acetoacetate and methyl acetoacetate share the acetoacetate functional group, they differ significantly in size, stereochemistry, and potentially in reactivity:

PropertyMethyl AcetoacetateMenthyl Acetoacetate
Molecular FormulaC5H8O3C14H24O3
Molecular Weight116.12240.3386
StructureSimple methyl ester of acetoacetic acidMenthyl ester of acetoacetic acid
StereochemistryNone (achiral)Defined (1S,2R,5S) configuration
ComplexityLowerHigher (contains cyclic terpene structure)
These structural differences would likely lead to different physical properties, reactivity patterns, and applications between the two compounds.

Research Status and Future Perspectives

  • Optimization of synthesis methods

  • Exploration of potential applications in asymmetric synthesis

  • Investigation of biological activities

  • Development of structure-activity relationships

  • Assessment of potential as a chiral auxiliary in organic synthesis

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